molecular formula C6H5F3N2O2 B6270919 3-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1545763-55-0

3-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Katalognummer: B6270919
CAS-Nummer: 1545763-55-0
Molekulargewicht: 194.11 g/mol
InChI-Schlüssel: GBHDAKVIPPMAOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that contains a pyrazole ring substituted with a methyl group at the 3-position and a trifluoromethyl group at the 1-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves the condensation of 3-methyl-1-(trifluoromethyl)-1H-pyrazole with a carboxylic acid derivative. One common method involves the reaction of 3-methyl-1-(trifluoromethyl)-1H-pyrazole with ethyl chloroformate in the presence of a base, such as triethylamine, to form the corresponding ester. This ester is then hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce pyrazole-4-methanol derivatives.

Wissenschaftliche Forschungsanwendungen

3-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-methyl-1-(trifluoromethyl)-1H-pyrazole: Lacks the carboxylic acid group, which may affect its reactivity and applications.

    1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Lacks the methyl group at the 3-position, which can influence its chemical properties and biological activity.

Uniqueness

3-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of both the trifluoromethyl and carboxylic acid groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

1545763-55-0

Molekularformel

C6H5F3N2O2

Molekulargewicht

194.11 g/mol

IUPAC-Name

3-methyl-1-(trifluoromethyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C6H5F3N2O2/c1-3-4(5(12)13)2-11(10-3)6(7,8)9/h2H,1H3,(H,12,13)

InChI-Schlüssel

GBHDAKVIPPMAOA-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C=C1C(=O)O)C(F)(F)F

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.